
1-ペンチル-1H-インドール-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルは、インドールファミリーに属する合成化合物です。インドールは、多くの天然物や医薬品に見られる重要なヘテロ環式化合物です。
製法
合成経路と反応条件
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルの合成は、一般的に1-ペンチル-1H-インドール-3-カルボン酸のエステル化によって行われます。一般的な方法の1つは、硫酸などの強酸触媒の存在下、1-ペンチル-1H-インドール-3-カルボン酸とメタノールを還流条件下で反応させることです。反応は次のように進行します。
1-pentyl-1H-インドール-3-カルボン酸+メタノールH2SO4{_svg_1}メチル-1-ペンチル-1H-インドール-3-カルボン酸メチル+H2O
工業的生産方法
この化合物の工業的生産は、同様のエステル化プロセスをより大規模に行う場合があります。連続フローリアクターと最適化された反応条件を使用すると、収率と純度を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程が用いられて、高純度の最終生成物が得られます .
科学的研究の応用
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルは、さまざまな科学研究において応用されています。
化学: 合成カンナビノイドの同定と定量のための分析化学における標準物質として使用されています。
生物学: 特にカンナビノイド受容体との相互作用について研究されています。
医学: 疼痛管理や抗炎症作用などの潜在的な治療用途について調査されています。
作用機序
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルの作用機序は、体内のカンナビノイド受容体(CB1およびCB2)との相互作用を伴います。これらの受容体は、痛み、気分、食欲などのさまざまな生理学的プロセスを調節する役割を担うエンドカンナビノイド系の一部です。この化合物は、天然カンナビノイドの作用を模倣し、これらの受容体に結合してその活性を調節します .
生化学分析
Biochemical Properties
As a synthetic cannabinoid, it may interact with cannabinoid receptors in the body .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1-pentyl-1H-indole-3-carboxylate typically involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid. One common method includes the reaction of 1-pentyl-1H-indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
1-pentyl-1H-indole-3-carboxylic acid+methanolH2SO4methyl-1-pentyl-1H-indole-3-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
反応の種類
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸または他の酸化誘導体に酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: インドール環は、ハロゲン化またはニトロ化などの求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下で過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン化は、ルイス酸触媒の存在下でハロゲン(Cl₂、Br₂)を使用して行うことができます。
主な生成物
酸化: 1-ペンチル-1H-インドール-3-カルボン酸。
還元: 1-ペンチル-1H-インドール-3-メタノール。
類似化合物との比較
類似化合物
PB-22: インドール部分の代わりにキノリル基を持つ合成カンナビノイド。
5-フルオロ PB-22: PB-22のフッ素化アナログ。
ADBICA: 異なる構造骨格を持つ別の合成カンナビノイド。
独自性
メチル-1-ペンチル-1H-インドール-3-カルボン酸メチルは、PB-22やADBICAなどの他の合成カンナビノイドとは異なる、特定のインドール構造のために独特です。この構造の違いは、カンナビノイド受容体への結合親和性と活性に影響を与え、異なる薬理学的プロファイルを生成する可能性があります .
特性
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-20-4 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that Methyl 1-pentyl-1H-indole-3-carboxylate, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
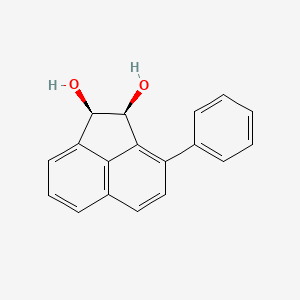
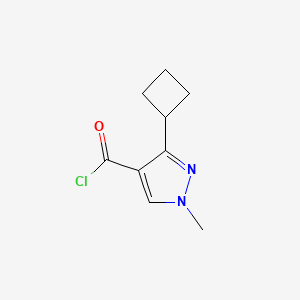
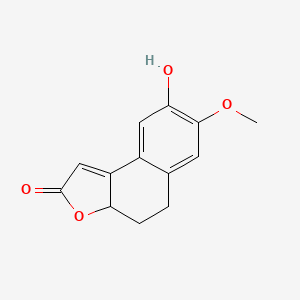

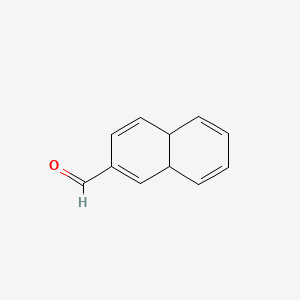
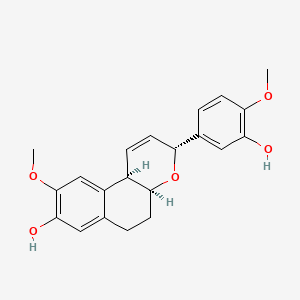


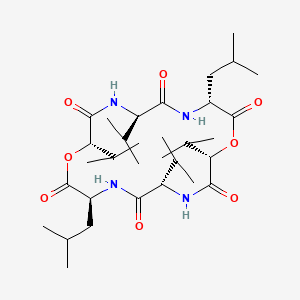
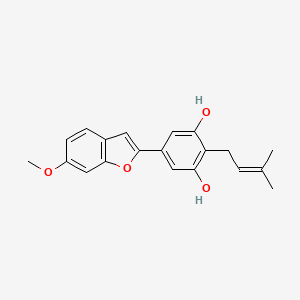
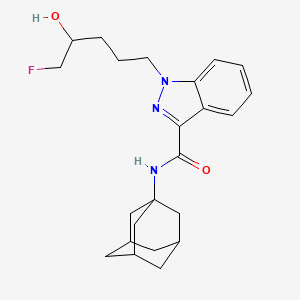
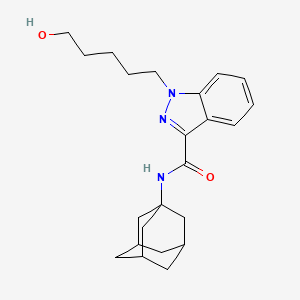
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
